molecular formula C12H17NO B13256506 2-[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol

2-[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol

Cat. No.: B13256506
M. Wt: 191.27 g/mol
InChI Key: AGAADEIMXPEZPN-UHFFFAOYSA-N
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Description

2-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol is a secondary alcohol and amine derivative featuring a fused bicyclic indenyl scaffold substituted with a methyl group at the 6-position and an ethanolamine side chain. This compound is synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as inferred from analogous methods for related indenyl derivatives . Its molecular formula is C12H17NO, with a molecular weight of 191.28 g/mol .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]ethanol

InChI

InChI=1S/C12H17NO/c1-9-2-3-10-4-5-12(11(10)8-9)13-6-7-14/h2-3,8,12-14H,4-7H2,1H3

InChI Key

AGAADEIMXPEZPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC2NCCO)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol typically involves the reaction of 6-methyl-2,3-dihydro-1H-indene with an appropriate amine and ethanol. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a variety of alcohol derivatives.

Scientific Research Applications

2-[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The indene moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a broader class of 2,3-dihydro-1H-indenyl derivatives functionalized with amino alcohol side chains. Below is a detailed comparison with five structurally related compounds:

Compound Name Structure Key Substituents Molecular Weight Bioactivity/Application
2-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol (Target) Indenyl core, 6-methyl, ethanolamine side chain -CH3 at C6, -NH-CH2CH2OH 191.28 Not explicitly reported; potential CNS or kinase modulation based on structural analogs
2-[(5-Bromo-2,3-dihydro-1H-inden-1-yl)amino]ethanol Indenyl core, 5-bromo, ethanolamine side chain -Br at C5, -NH-CH2CH2OH 256.15 Intermediate in drug discovery; bromine enhances electrophilic reactivity
CYM-5442 (2-((4-(5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)amino)ethanol) Indenyl core, 4-oxadiazole-phenoxy substituent, ethanolamine side chain Oxadiazole ring, -OCH2CH3 groups 409.46 Selective S1P1 receptor agonist; tested in graft-versus-host disease
GDC-0879 (2-{4-[(1E)-1-(Hydroxyimino)-2,3-dihydro-1H-inden-5-yl]-3-(pyridin-4-yl)-1H-pyrazol-1-yl}ethanol) Indenyl core, pyrazole-pyridine substituent, hydroxyimino group, ethanolamine side chain Pyrazole-pyridine, -N-OH 365.42 Potent B-Raf kinase inhibitor; antitumor activity in melanoma and colon cancer models
6-Amino-2,3-dihydro-3,3-dimethyl-1H-inden-1-ol Indenyl core, 6-amino, 3,3-dimethyl -NH2 at C6, -CH(CH3)2 at C3 177.24 Not reported; amino and dimethyl groups suggest solubility or receptor-binding modifications

Physicochemical and Pharmacokinetic Properties

  • Solubility : The target compound is likely soluble in polar aprotic solvents (e.g., DMSO) based on CYM-5442’s solubility profile . Brominated analogs (e.g., 5-bromo derivative) may exhibit lower aqueous solubility due to increased hydrophobicity .
  • Stereochemical Considerations: Enantiomers of indenyl-ethanolamine derivatives often show divergent bioactivities. For example, (S)-configured indenyl-methanol analogs demonstrate enantioselective metabolism or receptor binding .
  • Synthetic Accessibility : Bromo and methyl substituents are introduced via electrophilic aromatic substitution or cross-coupling, while oxadiazole/pyrazole groups require cyclization or click chemistry .

Biological Activity

The compound 2-[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol is a derivative of aminoindane, which has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H17NC_{13}H_{17}N. The compound features an indene structure, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds in the aminoindane class. For instance, derivatives have shown significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Aminoindane Derivatives

Compound NameMIC (μg/mL)Target Bacteria
5-Methoxy-6-methyl-2-aminoindane3.12Staphylococcus aureus
5-Iodo-2-aminoindane12.5Escherichia coli
2-(6-Methyl-2,3-dihydro-1H-indene)4.69Bacillus subtilis

These findings suggest that the presence of specific functional groups in the aminoindane structure enhances antibacterial efficacy.

Anti-inflammatory Activity

Compounds similar to this compound have been evaluated for their anti-inflammatory properties. For example, several derivatives exhibited potent inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation.

Table 2: COX Inhibition Potency of Related Compounds

Compound NameIC50 (μM)COX Enzyme
Compound A19.45 ± 0.07COX-1
Compound B23.8 ± 0.20COX-2
Compound C0.04 ± 0.09COX Inhibitor

These results indicate that modifications to the aminoindane structure can lead to enhanced anti-inflammatory activity.

Study on Antimicrobial Efficacy

A research study published in MDPI evaluated the antimicrobial effects of various aminoindane derivatives, including those structurally similar to our compound of interest. The study reported that certain derivatives displayed MIC values significantly lower than standard antibiotics like ciprofloxacin, suggesting potential as effective antimicrobial agents .

Anti-inflammatory Mechanism Analysis

Another investigation focused on the anti-inflammatory mechanisms of similar compounds demonstrated that they significantly reduced levels of inflammatory markers such as COX and iNOS in vitro and in vivo models . This suggests that compounds like this compound may possess therapeutic potential in treating inflammatory conditions.

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